

Application Notes and Protocols for NMR-Based Characterization of VH032-PROTACs

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Compound of Interest

Compound Name: (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid

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Introduction

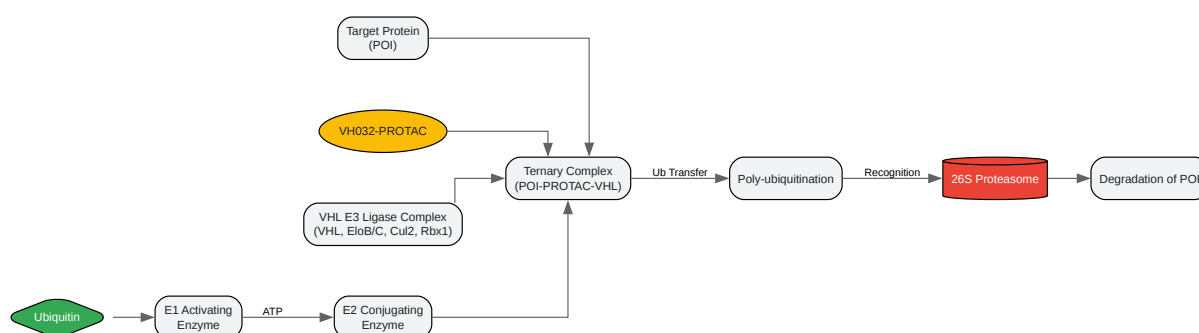
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality for targeted protein degradation. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. VH032 is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ligase, making it a cornerstone in the design of VHL-recruiting PROTACs.^{[1][2][3]}

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile tool for characterizing the intricate molecular interactions governing PROTAC efficacy.^{[1][4]} NMR can provide detailed insights into the binary and ternary complex formation, binding affinities, and conformational changes that are critical for the rational design and optimization of PROTACs. These application notes provide a comprehensive overview and detailed protocols for the characterization of VH032-based PROTACs using NMR spectroscopy.

Mechanism of Action: VH032-PROTACs

VH032-based PROTACs function by inducing the proximity of a target protein to the VHL E3 ligase complex. This complex consists of the VHL protein, Elongin B, Elongin C, Cullin-2 (Cul2), and the RING-box protein 1 (Rbx1).^{[1][2][5][6][7]} The PROTAC simultaneously binds to the POI

and VHL, forming a ternary complex (POI-PROTAC-VHL). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.



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PROTAC-mediated protein degradation pathway.

Quantitative Data Summary

The binding affinities of the PROTAC for its individual targets (POI and VHL) and the cooperativity of ternary complex formation are critical parameters for PROTAC efficacy. NMR spectroscopy, alongside other biophysical techniques, can be used to determine these quantitative values.

Table 1: Binding Affinities of VH032 and Representative VH032-based PROTACs

Compound	Binding Partner	Technique	Dissociation Constant (Kd)	Reference
VH032	VHL	Isothermal Titration Calorimetry (ITC)	185 nM	[3]
MZ1 (VH032-linker-JQ1)	VHL	Surface Plasmon Resonance (SPR)	66 nM	[8]
MZ1 (VH032-linker-JQ1)	BRD4 (BD2)	ITC	33 nM	[8]
Fluorinated MZ1 analog (15b)	VHL	Not specified	600 nM	[8]

Table 2: Cooperativity of Ternary Complex Formation for VH032-based PROTACs

PROTAC	Target Protein	Cooperativity (α)	Technique	Reference
MZ1	BRD4 (BD2)	>60	ITC	[8]
MZ1	BRD2 (BD2)	14	ITC	[8]
Fluorinated MZ1 analog (15b)	BRD4 (BD2)	15	Not specified	[8]

Experimental Protocols

General Sample Preparation for NMR Spectroscopy

High-quality samples are crucial for obtaining reliable NMR data. The following are general guidelines for preparing samples for the characterization of VH032-PROTACs.

- Protein Expression and Purification:
 - For protein-observed NMR experiments (e.g., ^1H - ^{15}N HSQC), express the target protein and VHL complex with ^{15}N isotopic labeling (and optionally ^{13}C) in a suitable expression

system (e.g., *E. coli*).

- Purify the proteins to >95% purity using appropriate chromatography techniques.
- Confirm the identity and integrity of the proteins by mass spectrometry.
- Buffer Conditions:
 - Use a buffer system that ensures the stability and solubility of the proteins and the PROTAC. A common buffer is 20-50 mM phosphate or HEPES at a physiological pH (e.g., 7.4).
 - Include 50-150 mM NaCl to mimic physiological ionic strength.
 - Add a reducing agent, such as 1-5 mM DTT or TCEP, to prevent oxidation, especially if the proteins contain cysteine residues.
 - For ^1H - ^{15}N HSQC experiments, the final buffer should contain 5-10% D_2O for the deuterium lock.
- PROTAC Preparation:
 - Synthesize and purify the VH032-PROTAC to >95% purity.
 - Confirm the identity and purity by HPLC, mass spectrometry, and ^1H NMR.
 - Prepare a concentrated stock solution of the PROTAC in a deuterated solvent (e.g., DMSO-d_6) that is compatible with the aqueous NMR buffer.

Protocol 1: Saturation Transfer Difference (STD) NMR for Binary Interaction Analysis

STD-NMR is a ligand-observed experiment that is highly effective for detecting the binding of a small molecule (PROTAC) to a large protein (POI or VHL) and for epitope mapping.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Objective: To confirm the binding of the VH032-PROTAC to the target protein and the VHL E3 ligase complex individually.

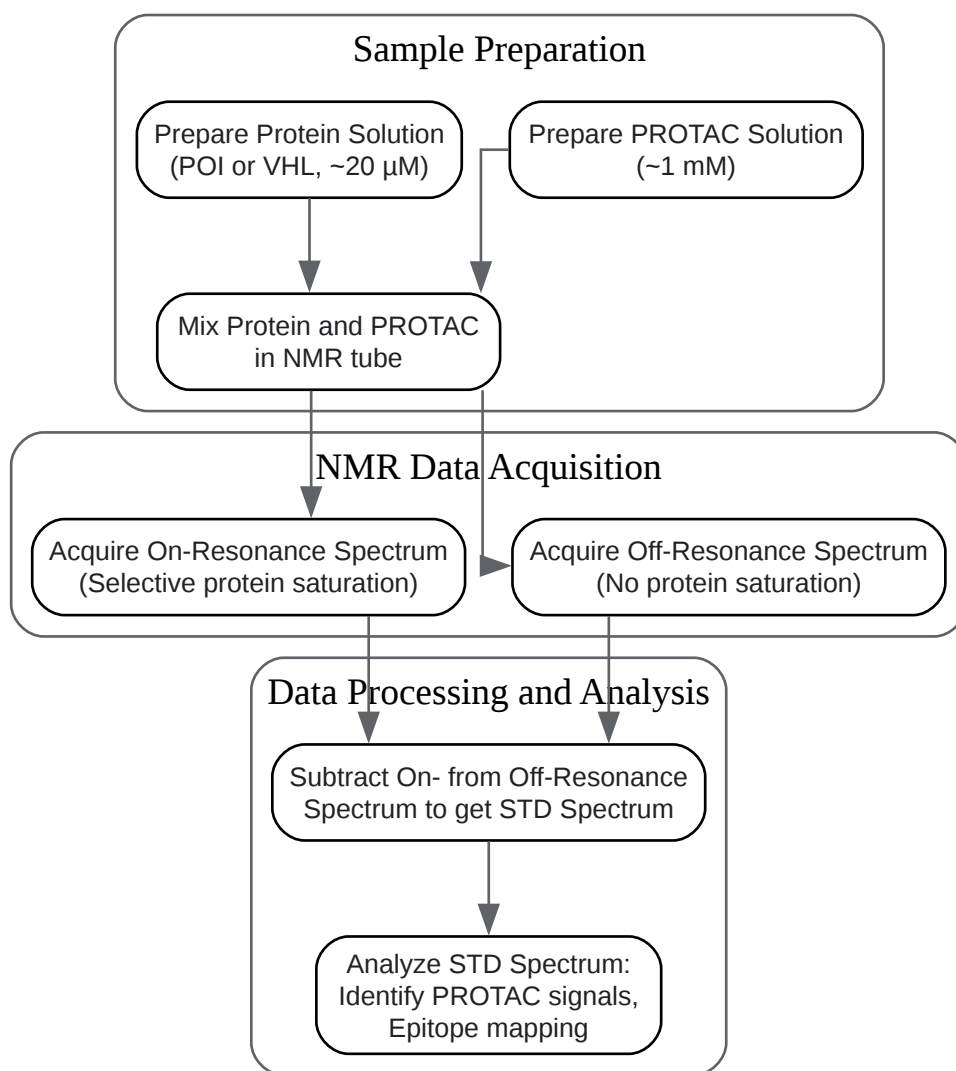
Materials:

- Purified target protein or VHL complex (typically 10-50 μ M)
- VH032-PROTAC (typically 1-2 mM, a 20-100 fold excess over the protein)
- NMR buffer (as described in General Sample Preparation)
- NMR tubes

Instrumentation:

- NMR spectrometer (\geq 500 MHz) equipped with a cryoprobe.

Experimental Workflow:



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Workflow for STD-NMR experiment.

Detailed Steps:

- Sample Preparation:
 - Prepare a solution of the target protein or VHL complex at a final concentration of 10-50 μ M in the NMR buffer.
 - Add the VH032-PROTAC from the stock solution to a final concentration of 1-2 mM.
 - Transfer the sample to a clean NMR tube.

- NMR Data Acquisition:
 - Set the temperature to 298 K.
 - Acquire a standard 1D ^1H NMR spectrum as a reference.
 - Set up the STD-NMR experiment with the following parameters:
 - On-resonance saturation: Select a frequency in a region where only protein signals are present (e.g., 0.5 to -1.0 ppm for aliphatic protons or 7.5 to 8.5 ppm for aromatic protons, ensuring no overlap with PROTAC signals).
 - Off-resonance saturation: Select a frequency far from any protein or PROTAC signals (e.g., 30-40 ppm).
 - Saturation time (Tsat): Typically 1-3 seconds. A longer saturation time leads to a stronger STD effect but can also lead to signal broadening.
 - Number of scans: Accumulate a sufficient number of scans (e.g., 128-512) for a good signal-to-noise ratio.
- Data Processing and Analysis:
 - Process the on- and off-resonance spectra identically.
 - Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.
 - Signals present in the STD spectrum correspond to the protons of the PROTAC that are in close proximity to the protein upon binding.
 - The relative intensities of the signals in the STD spectrum can be used for epitope mapping, identifying which parts of the PROTAC are most involved in the interaction.

Protocol 2: ^1H - ^{15}N HSQC Titration for Ternary Complex Characterization

^1H - ^{15}N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a powerful protein-observed NMR technique. By monitoring the chemical shifts of the backbone amide protons and nitrogens of a ^{15}N -labeled protein upon titration with a ligand, one can map the binding site and determine the dissociation constant (K_d).

Objective: To characterize the binding of the VH032-PROTAC to the target protein and VHL, and to observe the formation of the ternary complex.

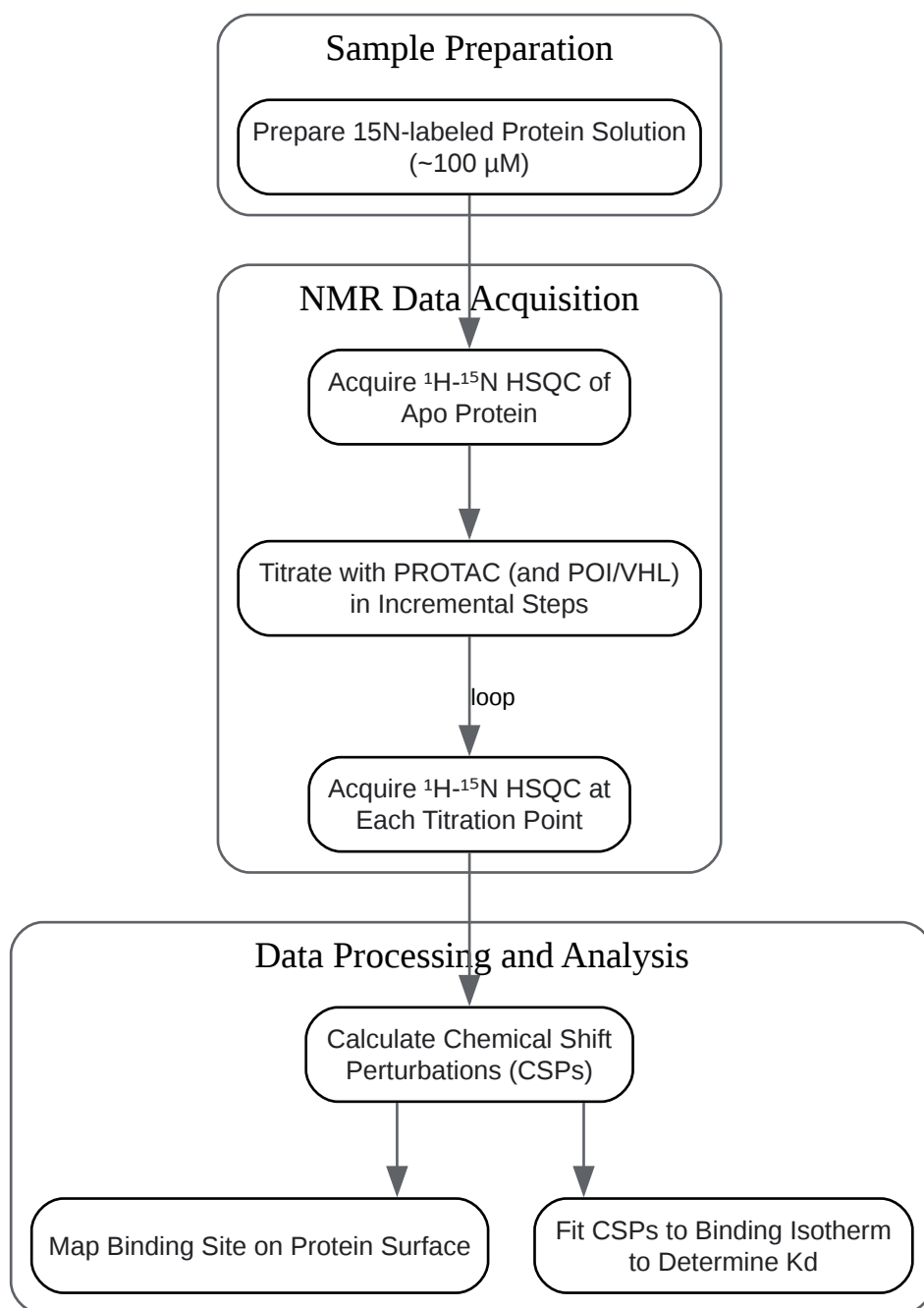
Materials:

- ^{15}N -labeled target protein or VHL complex (typically 50-200 μM)
- Unlabeled binding partners (PROTAC, and the third component for ternary complex studies)
- NMR buffer (as described in General Sample Preparation)
- NMR tubes

Instrumentation:

- NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.

Experimental Workflow:



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Workflow for ^1H - ^{15}N HSQC titration experiment.

Detailed Steps:

- Sample Preparation:

- Prepare a sample of the ^{15}N -labeled protein (e.g., target protein) at a concentration of 50-200 μM in the NMR buffer.
- NMR Data Acquisition:
 - Set the temperature to 298 K.
 - Acquire a reference ^1H - ^{15}N HSQC spectrum of the apo protein.
 - Prepare a series of samples with increasing concentrations of the VH032-PROTAC (e.g., 0.2, 0.5, 1.0, 1.5, 2.0, 3.0 molar equivalents).
 - Acquire a ^1H - ^{15}N HSQC spectrum for each titration point.
 - For ternary complex analysis, start with the ^{15}N -labeled protein saturated with the PROTAC, and then titrate in the third component (e.g., unlabeled VHL complex).
- Data Processing and Analysis:
 - Process all HSQC spectra identically.
 - Overlay the spectra and identify the amide cross-peaks that show significant chemical shift perturbations (CSPs) upon addition of the ligand.
 - Calculate the weighted-average CSP for each affected residue using the following equation: $\Delta\delta = \sqrt{(\Delta\delta\text{H})^2 + (\alpha * \Delta\delta\text{N})^2}$ where $\Delta\delta\text{H}$ and $\Delta\delta\text{N}$ are the changes in the ^1H and ^{15}N chemical shifts, and α is a scaling factor (typically ~0.15-0.2).
 - Map the residues with significant CSPs onto the 3D structure of the protein to identify the binding interface.
 - To determine the dissociation constant (K_d), plot the CSPs for several well-resolved and significantly perturbed residues as a function of the ligand concentration and fit the data to a one-site binding model.

Protocol 3: NMR-based Monitoring of PROTAC-induced Ubiquitination

NMR can also be used to monitor the ubiquitination of a target protein in real-time. This is a more advanced application that provides direct evidence of the PROTAC's functional activity.

Objective: To observe the transfer of ubiquitin to the target protein in the presence of the VH032-PROTAC and the necessary enzymatic machinery.

Materials:

- ^{15}N -labeled target protein
- E1 activating enzyme
- E2 conjugating enzyme
- Ubiquitin
- VHL E3 ligase complex
- VH032-PROTAC
- ATP regeneration system (e.g., creatine kinase and phosphocreatine)
- NMR buffer

Instrumentation:

- NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.

Experimental Procedure:

- Sample Preparation:
 - Prepare a sample containing the ^{15}N -labeled target protein, E1, E2, ubiquitin, the VHL complex, and the ATP regeneration system in the NMR buffer.
 - Acquire a reference ^1H - ^{15}N HSQC spectrum of the reaction mixture before the addition of the PROTAC.
- Initiation of the Reaction and Real-time Monitoring:

- Initiate the ubiquitination reaction by adding the VH032-PROTAC to the NMR tube.
- Immediately start acquiring a series of ^1H - ^{15}N HSQC spectra over time (e.g., every 30-60 minutes).
- Data Analysis:
 - Analyze the time-course HSQC spectra. The covalent attachment of ubiquitin to the target protein will result in the appearance of new cross-peaks corresponding to the ubiquitinated species and/or a decrease in the intensity of the cross-peaks of the unmodified target protein.
 - By monitoring the changes in the spectra over time, the rate of PROTAC-induced ubiquitination can be estimated.

Conclusion

NMR spectroscopy offers a powerful suite of tools for the detailed characterization of VH032-based PROTACs. From confirming binary interactions with STD-NMR to quantifying binding affinities and mapping interaction sites with ^1H - ^{15}N HSQC titrations, and even monitoring the functional outcome of ubiquitination, NMR provides invaluable data for understanding the structure-activity relationships of these complex molecules. The protocols outlined in these application notes provide a solid foundation for researchers to effectively utilize NMR in the development of novel and effective protein degraders.

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